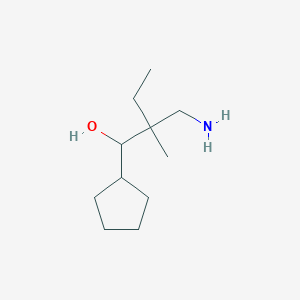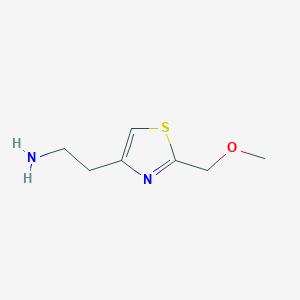
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one is a cyclic ketone with the molecular formula C9H13F3O. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a cyclohexanone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone derivatives. The synthetic route typically includes the following steps:
Oxidation of Cyclohexane or Alkylcyclohexane: This step involves the oxidation of cyclohexane or alkylcyclohexane to produce cyclohexanone derivatives.
Hydrogenation of Phenols: Another method involves the hydrogenation of phenols to obtain cyclohexanone derivatives.
Alkylation of Cyclohexanone: The final step involves the alkylation of cyclohexanone with a trifluoromethyl group to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. Large-scale production typically involves optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 4-Methyl-4-(trifluoromethyl)cyclohexanol.
Substitution: Substitution reactions can introduce different functional groups into the cyclohexanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-Methyl-4-(trifluoromethyl)cyclohexanol.
Substitution: Cyclohexanone derivatives with different functional groups.
Applications De Recherche Scientifique
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-(trifluoromethyl)cyclohexan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)cyclohexan-1-one: Similar structure but lacks the methyl group.
4-(Trifluoromethyl)cyclohexanol: The ketone group is reduced to an alcohol.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: The ketone group is oxidized to a carboxylic acid.
Uniqueness
4-Methyl-4-(trifluoromethyl)cyclohexan-1-one is unique due to the presence of both a methyl and a trifluoromethyl group on the cyclohexanone ring. This combination of functional groups imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H11F3O |
|---|---|
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
4-methyl-4-(trifluoromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11F3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H2,1H3 |
Clé InChI |
MFYHUNKZUHPJNI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)CC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride,Mixtureofdiastereomers](/img/structure/B13634968.png)
![1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid](/img/structure/B13634969.png)
![2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)



![1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13634992.png)


![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)
